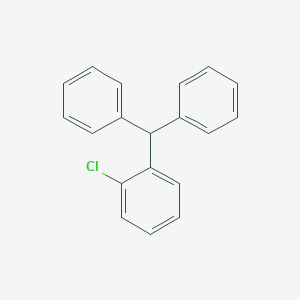

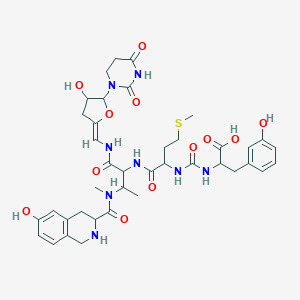

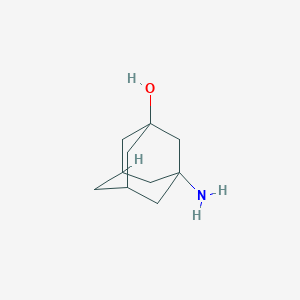

(1-(2-(methylsulfonamido)ethyl)piperidin-4-yl)methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GR 125487は、5-ヒドロキシトリプトファン受容体4(5-HT4受容体)の強力で選択的なアンタゴニストです。この化合物は、5-HT4受容体の活性化による認知機能向上効果を阻害する能力で知られています。 それは、記憶障害、消化器系障害、気分障害、尿路機能不全など、さまざまな疾患を研究するための科学研究で広く使用されてきました .

準備方法

合成経路と反応条件

GR 125487の合成は、コアインドール構造の調製から始まる、複数のステップを伴います。重要なステップには以下が含まれます。

インドールコアの形成: これは通常、フェニルヒドラジンが酸性条件下でケトンと反応するフィッシャーインドール合成によって達成されます。

フルオロ基とメトキシ基の導入: これらの基は、求電子置換反応によって導入されます。

ピペリジン環の形成: これは、適切なアミンと環状ケトンの反応を伴います。

スルファミン酸基の付加: これは、アミンとスルファミン酸の反応によって達成されます

工業生産方法

GR 125487の工業生産は、同様の合成経路に従いますが、大規模生産のために最適化されています。 これには、連続フローリアクターの使用、反応条件のハイスループットスクリーニング、高収率と純度を確保するための精製プロセスの最適化が含まれます .

化学反応の分析

反応の種類

GR 125487は、以下を含むいくつかの種類の化学反応を受けます。

酸化: 化合物は酸化されて、さまざまな酸化された誘導体を形成することができます。

還元: 還元反応を使用して、分子上の官能基を変更することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

主要な生成物

これらの反応から形成される主要な生成物には、官能基が修飾されたGR 125487のさまざまな誘導体が含まれ、それらは化合物の構造活性相関を研究するために使用できます .

科学研究アプリケーション

GR 125487は、以下を含む幅広い科学研究アプリケーションを持っています。

化学: 5-HT4受容体の構造と機能を研究するためのツール化合物として使用されます。

生物学: さまざまな生物学的プロセスにおける5-HT4受容体の役割を理解するための研究で使用されます。

医学: 記憶障害、消化器系障害、気分障害、尿路機能不全の治療における潜在的な治療効果について調査されています。

科学的研究の応用

GR 125487 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the structure and function of 5-HT4 receptors.

Biology: Employed in studies to understand the role of 5-HT4 receptors in various biological processes.

Medicine: Investigated for its potential therapeutic effects in treating memory disorders, gastrointestinal disorders, mood disorders, and urinary tract dysfunction.

Industry: Utilized in the development of new drugs targeting the 5-HT4 receptor

作用機序

GR 125487は、5-HT4受容体に選択的に結合して拮抗することによって効果を発揮します。この受容体は、認知、消化管運動、気分調節など、さまざまな生理学的プロセスにおいて重要な役割を果たすGタンパク質共役受容体です。 この受容体の活性化を阻害することによって、GR 125487は下流のシグナル伝達経路を阻害することができ、その観察された効果につながります .

類似化合物との比較

類似化合物

SB 207266: 同様の特性を持つ別の選択的5-HT4受容体アンタゴニスト。

RS 39604: 同様の作用機序を持つが、化学構造が異なる化合物。

SDZ 205-557: 科学研究で使用される別の5-HT4受容体アンタゴニスト

独自性

GR 125487は、5-HT4受容体に対する高い選択性と効力でユニークです。 これは、さまざまな生理学的および病理学的プロセスにおけるこの受容体の特定の役割を研究するための貴重なツールとなっています .

特性

IUPAC Name |

[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FN3O5S/c1-27-18-17(15-11-14(20)3-4-16(15)22-18)19(24)28-12-13-5-8-23(9-6-13)10-7-21-29(2,25)26/h3-4,11,13,21-22H,5-10,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPCCAYAIDNNJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(N1)C=CC(=C2)F)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144625-67-2 |

Source

|

| Record name | GR 125487 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144625672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: How does GR 125487 interact with 5-HT4 receptors?

A1: GR 125487 acts as a competitive antagonist at the 5-HT4 receptor. [, , , , , , , , , , , , , , ] This means it binds to the receptor, preventing the binding of agonists like serotonin and blocking the activation of downstream signaling pathways.

Q2: What are the downstream effects of blocking 5-HT4 receptors with GR 125487?

A2: The specific effects depend on the tissue and system being studied. For instance, in the brain, GR 125487 can inhibit the 5-HT4 receptor-mediated facilitation of acetylcholine release in the frontal cortex. [] In the gastrointestinal tract, it can antagonize the 5-HT4 receptor-mediated enhancement of stomach contractions. []

Q3: What is the molecular formula and weight of GR 125487?

A3: The molecular formula of GR 125487 is C21H28FN3O5S, and its molecular weight is 453.53 g/mol.

Q4: Is there information available on the material compatibility, stability, and catalytic properties of GR 125487?

A4: The provided research primarily focuses on the biological activity of GR 125487 as a pharmacological tool. Information about its material compatibility, stability outside biological contexts, and potential catalytic properties is not covered in these studies.

Q5: Have computational methods been used to study GR 125487?

A5: While these specific papers don't delve into detailed computational modeling, one study employed a two-state model to calculate the allosteric constant (J) for the 5-HT4 receptor, providing insights into the receptor's activation states. [] This highlights the potential of computational approaches for understanding GR 125487's interaction with its target.

Q6: How do structural modifications of GR 125487 affect its activity and selectivity?

A6: While specific SAR studies are not presented in this set of papers, one study did observe differences in the behavior of various 5-HT4 receptor ligands, including neutral antagonists, partial agonists, and inverse agonists. [] This suggests that structural modifications can significantly impact the compound's interaction with the 5-HT4 receptor and potentially its selectivity profile.

Q7: Is there information available on the stability and formulation of GR 125487, as well as SHE regulations and analytical methods related to its use?

A7: The provided research focuses on using GR 125487 as a pharmacological tool in controlled experimental settings. Details regarding its stability in various formulations, specific SHE regulations, and in-depth analytical techniques are not extensively covered.

Q8: What is known about the pharmacokinetics of GR 125487?

A8: While specific ADME data is limited in these papers, research does show that GR 125487 effectively antagonizes 5-HT4 receptor-mediated responses when administered systemically (i.p., i.v.) and locally (intracerebral, reverse dialysis). [, , , , , , , , , , , , , , ] This suggests the compound can reach its target and exert its pharmacological effect in vivo.

Q9: What in vitro and in vivo models have been used to study the effects of GR 125487?

A9: GR 125487's effects have been studied in various models, including:

- Isolated tissues: Rat esophagus, guinea pig hippocampus and colon, canine stomach and rectum. [, , , , , , , , , ]

- Brain slices: Guinea pig hippocampus, cortex, nucleus basalis magnocellularis. [, ]

- Synaptosomes: Guinea pig hippocampus. []

- Animal models: Rats subjected to hemorrhagic shock, 6-OHDA-lesioned rats (model of Parkinson's disease). [, ]

Q10: What do these studies reveal about the efficacy of GR 125487 in blocking 5-HT4 receptor-mediated responses?

A10: The research consistently demonstrates that GR 125487 effectively blocks 5-HT4 receptor-mediated responses across various models. [, , , , , , , , , , , , , , ] This affirms its utility as a tool to investigate the physiological and pathological roles of 5-HT4 receptors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridine](/img/structure/B132010.png)

![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)

![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)